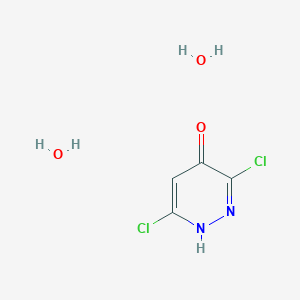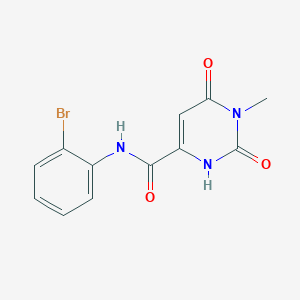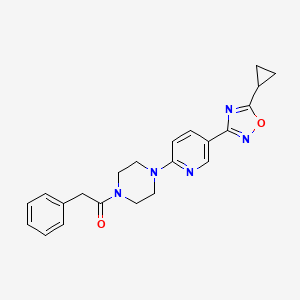
1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenylethanone” is a heterocyclic compound . It is a derivative of piperazine and is used as a monoacylglycerol lipase (MAGL) inhibitor . This compound is useful for therapy or prophylaxis in a mammal, particularly for the treatment or prophylaxis of neuroinflammation, neurodegenerative diseases, pain, cancer, mental disorders, multiple sclerosis, Alzheimer’s disease, Parkinson’s disease, amyotrophic lateral sclerosis, traumatic brain injury .
Wirkmechanismus
This compound acts as a MAGL inhibitor . MAGL is an enzyme that breaks down the endocannabinoid 2-arachidonoylglycerol (2-AG), a signaling molecule that plays a role in regulating a variety of physiological and pathological processes. By inhibiting MAGL, this compound can increase the levels of 2-AG, potentially providing therapeutic benefits in conditions such as neuroinflammation and neurodegenerative diseases .
Zukünftige Richtungen
The use of MAGL inhibitors like this compound is a promising area of research for the treatment of a variety of conditions, including neuroinflammation, neurodegenerative diseases, and cancer . Future research will likely focus on optimizing the structure of these compounds to improve their efficacy and safety, as well as exploring their potential uses in new therapeutic areas.
Eigenschaften
IUPAC Name |
1-[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-20(14-16-4-2-1-3-5-16)27-12-10-26(11-13-27)19-9-8-18(15-23-19)21-24-22(29-25-21)17-6-7-17/h1-5,8-9,15,17H,6-7,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOSAQMDXRINSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CN=C(C=C3)N4CCN(CC4)C(=O)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2369815.png)


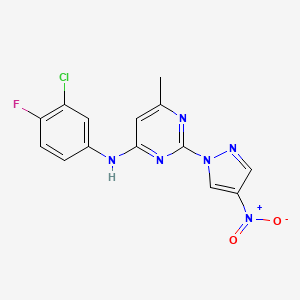

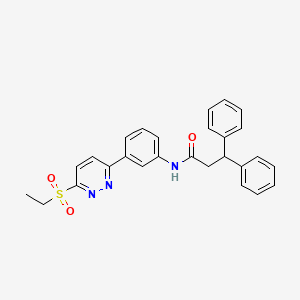
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2369823.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2369826.png)
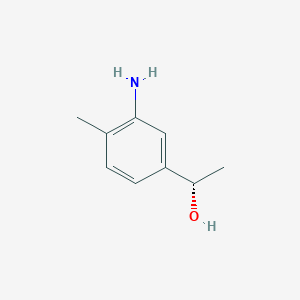
![5-[8-Ethoxy-2-(4-ethylphenyl)iminochromen-3-yl]-N-(3-methylsulfanylphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2369830.png)

